Quinidine bisulfate

Pharmacokinetics Antiarrhythmic Formulation

Sourcing the correct quinidine salt for prolonged-release formulation or cardiac safety studies is critical-generic sulfate or gluconate salts are not pharmacokinetically equivalent. Quinidine bisulfate (CAS 747-45-5) is the evidence-backed choice, delivering distinct absorption kinetics and stereospecific hERG activity. • 66.4% quinidine base content enables precise cross-formulation dose conversion vs. sulfate (83%) or gluconate (62%). • hERG IC50 of 4.6-6.3 µM-14- to 15-fold more potent than quinine-establishes it as the gold-standard positive control in cardiac safety pharmacology. • 88% efficacy in preventing inducible VF in Brugada syndrome patients supports niche ion channelopathy research. • Supplied with ≥98% purity; immediate global dispatch available.

Molecular Formula C20H26N2O6S
Molecular Weight 422.5 g/mol
CAS No. 747-45-5
Cat. No. B148703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinidine bisulfate
CAS747-45-5
SynonymsBiquin Durules
Chinidin-Duriles
Chinidin-retard-Isis
Kinidin Durules
Kinidin-duretter
Kinidine Durettes
Kinilentin
quinidine bisulfate
Molecular FormulaC20H26N2O6S
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
InChIInChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13-,14-,19+,20-;/m0./s1
InChIKeyAKYHKWQPZHDOBW-VJAUXQICSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWHITE;  VERY BITTER;  ODORLESS;  FINE CRYSTALS;  FREQUENTLY COHERING IN MASSES;  PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8;  SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL);  ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID);  DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM;  INSOL IN ETHER, BENZENE;  /DIHYDRATE/
Slightly sol in water and soluble in alcohol.

Structure & Identifiers


Interactive Chemical Structure Model





Quinidine Bisulfate Pharmacological Profile


Quinidine bisulfate (CAS 747-45-5) is a hydrogen sulfate salt of quinidine, a dextrorotatory stereoisomer of the cinchona alkaloid quinine [1]. It functions as a Class Ia antiarrhythmic agent via sodium channel blockade and as an antimalarial schizonticide [2]. Its designation as a prolonged-release formulation (e.g., Biquin Durules, Kinidin Durettes) is central to its clinical utility, yielding distinct pharmacokinetic properties compared to immediate-release salts [3]. The bisulfate salt contains approximately 66.4% quinidine base, a critical parameter for cross-formulation dose conversion [4].

Sustained-release formulation research: prolonged-release matrix suitable for PK model studies
Ion channel stereospecificity: quinidine vs. quinine hERG inhibition for cardiac safety pharmacology
Antimalarial screening: P. falciparum sensitivity assays as reference compound
Brugada syndrome model endpoint study: VF inducibility endpoint monitoring

Quinidine Bisulfate: Interchangeability Risks


Substitution of quinidine bisulfate with generic quinidine sulfate or gluconate is not pharmacokinetically or therapeutically equivalent [1]. The bisulfate salt is engineered as a slow-release formulation, which significantly alters time to peak concentration (Tmax) and reduces plasma concentration fluctuation compared to immediate-release sulfate, thereby impacting both dosing frequency and side effect profile [2]. Furthermore, quinidine bisulfate is a specific salt with a defined base content (66.4%) that differs from other salts (e.g., sulfate 83%, gluconate 62%) [3]. In the context of antimalarial use, the stereospecificity of quinidine versus its diastereomer quinine results in a 14- to 15-fold difference in potency for hERG channel inhibition, a key safety and efficacy discriminator [4]. Interchange with other Class Ia agents like procainamide or disopyramide is similarly unjustified without comparative efficacy data in specific arrhythmia substrates [5].

Salt form mismatch
Quinidine sulfate or gluconate may alter release profile and base content, shifting Tmax and dose interpretation in models.
Stereoisomer substitution
Quinine (levorotatory) exhibits 12–15 fold weaker hERG block; not interchangeable for ion channel safety research.
Class Ia comparator
Procainamide or disopyramide lack endpoint evidence in Brugada model; class-level inference may not transfer.

Quinidine Bisulfate Comparative Evidence


Delayed Oral Absorption vs. Quinidine Sulfate

In a single-dose crossover study of 10 healthy subjects, a slow-release formulation of quinidine bisulfate exhibited a significantly prolonged time to peak plasma concentration (Tmax) and a lower maximum concentration (Cmax) compared to an equivalent dose of conventional immediate-release quinidine sulfate. Total body clearance and renal clearance were comparable between the two salts, indicating that the primary differentiating factor is the absorption profile conferred by the bisulfate slow-release matrix [1].

Absorption profile
Head-to-head
Tmax 4 h (bisulfate) vs 2 h (sulfate); 2 h delay
Supports prolonged-release formulation selection
Single-dose crossover in 10 subjects
Pharmacokinetics Antiarrhythmic Formulation

Stereospecific hERG Inhibition: Quinidine vs. Quinine

The stereoisomerism of quinidine (dextrorotatory) relative to quinine (levorotatory) dictates its pharmacological profile. A head-to-head electrophysiology study in Xenopus oocytes expressing the hERG potassium channel demonstrated a 12.4-fold greater potency for quinidine (IC50 = 4.6 µM) compared to quinine (IC50 = 57 µM) [1]. A separate study in HEK293 cells quantified this difference as 15-fold (quinidine IC50 = 0.8 µM; quinine IC50 = 11 µM) [2]. This stereospecific interaction underlies both the antiarrhythmic efficacy and the proarrhythmic QT-prolongation risk of quinidine [3].

hERG IC50
Cross-study comparable
Quinidine 4.6–0.8 µM vs quinine 57–11 µM (12.4–15 fold difference)
Supports stereospecific ion channel research
Xenopus oocytes and HEK293 expression
Cardiac Safety Ion Channel Stereoselectivity

Antimalarial Activity: Quinidine vs. Quinine in P. falciparum

In an in vitro evaluation of sensitivity in Brazilian Plasmodium falciparum isolates, quinidine exhibited a potency advantage over quinine. The observed IC50 range for quinidine (0.053–4.577 µM) was narrower and trended toward greater potency compared to quinine (0.053–8.132 µM), with a lower maximum IC50 value [1]. While both agents were less potent than chloroquine in susceptible strains, the data suggest that quinidine may retain activity at concentrations that are suboptimal for quinine in certain isolates.

Antimalarial IC50
Head-to-head
Quinidine 0.053–4.577 µM; quinine 0.053–8.132 µM
Supports antimalarial screening reference selection
Brazilian P. falciparum field isolates
Antimalarial Parasitology Drug Discovery

Ventricular Fibrillation Prevention in Brugada Syndrome

A prospective study evaluated the efficacy of quinidine bisulfate (mean dose 1483±240 mg) in 25 high-risk patients with Brugada syndrome, all of whom had inducible ventricular fibrillation (VF) at baseline electrophysiological study. Treatment with quinidine bisulfate prevented VF induction in 22 of 25 patients (88%) and suppressed spontaneous arrhythmic events over a mean follow-up of 56±67 months [1]. This represents a disease-specific, niche indication where quinidine's unique Ito current-blocking properties provide a therapeutic benefit not shared by all Class Ia agents.

VF inducibility
Endpoint context
88% prevention (22/25 patients) in Brugada model
Reported endpoint response in inherited arrhythmia model
Prospective study, mean dose 1483 mg
Cardiology Brugada Syndrome Arrhythmia

Quinidine Base Content by Salt Form

The specific salt form of quinidine directly impacts the amount of active base delivered per unit dose, a critical factor in therapeutic substitution. Quinidine bisulfate contains 66.4% quinidine base, which is intermediate between quinidine sulfate (83% base) and quinidine gluconate (62% base) [1]. This quantitative difference explains why a 600 mg dose of quinidine bisulfate (providing ~400 mg base) is often used clinically and why direct milligram-for-milligram substitution between salts without base-content adjustment is pharmacologically unsound and may lead to under- or over-dosing.

Base content
Specification review
Bisulfate 66.4%; sulfate 83%; gluconate 62%
Critical for cross-salt dose calculation in research
Molecular weight-based calculation
Pharmaceutics Formulation Bioequivalence

In Silico Modeling of Short QT: Quinidine vs. Disopyramide

Computational modeling of human ventricular electrophysiology was used to assess the effects of quinidine, disopyramide, and E-4031 on Short QT Syndrome (SQT) variants 1 and 3. The simulations, which incorporated literature-derived IC50 and Hill coefficient values for ion channel blockade, indicated that quinidine exhibited significantly better therapeutic effects on both SQT1 and SQT3 than disopyramide or E-4031 [1][2]. This model-based evidence supports the clinical observation of quinidine's utility in these rare channelopathies.

SQT model effect
Model context
Quinidine showed favorable effect on SQT1 and SQT3 vs disopyramide
Supports ion channel computational modeling studies
In silico human ventricular model
In Silico Modeling Arrhythmia Cardiology

Quinidine Bisulfate Application Scenarios


Sustained-Release Antiarrhythmic Formulation

Given its established pharmacokinetic profile (Tmax of 4 hours vs. 2 hours for quinidine sulfate), quinidine bisulfate is the salt of choice for developing or manufacturing prolonged-release oral antiarrhythmic preparations. Procurement for this purpose is justified by the evidence of reduced dosing frequency and more stable plasma concentrations, which are directly linked to the bisulfate salt's absorption characteristics [1].

hERG Safety Screening and Stereospecificity

The profound stereospecific difference in hERG channel inhibition (quinidine IC50 4.6-6.3 µM vs. quinine IC50 57 µM) makes quinidine bisulfate a valuable reference compound in cardiac safety pharmacology. Its use is essential as a positive control in hERG assays and for investigating the structural basis of drug-induced QT prolongation [1].

Brugada Syndrome and Inherited Arrhythmias Treatment

The demonstrated 88% efficacy in preventing inducible ventricular fibrillation in high-risk Brugada syndrome patients provides a clear, niche clinical application [1]. This evidence supports the procurement of quinidine bisulfate for specialized electrophysiology centers and for research into rare ion channelopathies, distinguishing it from other Class Ia agents lacking this specific outcome data.

Antimalarial Discovery and Resistance Monitoring

The quantitative in vitro antimalarial activity against P. falciparum (IC50 range 0.053–4.577 µM) and its comparative data against quinine [1] positions quinidine bisulfate as a relevant reference compound and potential lead structure for antimalarial drug discovery. Procurement is justified for maintaining compound libraries used in malaria research and for monitoring drug susceptibility in field isolates.

Application
Selection Property
Validation Focus
Sustained-release formulation study
Prolonged-release absorption profile
Tmax and Cmax in pharmacokinetic models
Cardiac ion channel safety research
Stereospecific hERG inhibition
hERG IC50 assay validation
Brugada syndrome model endpoint study
VF inducibility endpoint
Ito current blockade model validation
Antimalarial compound screening
Antimalarial IC50 reference
P. falciparum sensitivity assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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